molecular formula C14H15ClO B1531444 1-[3-(4-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol CAS No. 2098091-80-4

1-[3-(4-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol

Cat. No.: B1531444
CAS No.: 2098091-80-4
M. Wt: 234.72 g/mol
InChI Key: CWEUSQGHKNXTKW-UHFFFAOYSA-N
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Description

The compound “1-[3-(4-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol” is an organic molecule that contains a cyclopentanol group, a propynyl group, and a chlorophenyl group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields like medicinal chemistry and materials.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of differing electron density due to the presence of the polar hydroxyl group and the electronegative chlorine atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The hydroxyl group could potentially undergo reactions like esterification or oxidation. The carbon-chlorine bond in the chlorophenyl group could undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors like its molecular structure, polarity, and the presence of functional groups. For example, it might have a certain solubility in water or organic solvents, a specific melting point or boiling point, and specific reactivities .

Scientific Research Applications

Cyclopentane Derivatives as Bioisosteres

Cyclopentane derivatives, such as cyclopentane-1,3-dione, have been explored as novel isosteres for the carboxylic acid functional group. This exploration is rooted in their ability to exhibit pKa values comparable to carboxylic acids, alongside tunable lipophilicity and structural versatility. These properties make them valuable additions to drug design, providing an alternative functional group that can mimic the carboxylic acid's behavior while potentially offering better stability or pharmacokinetic properties. For instance, derivatives of known thromboxane A2 prostanoid (TP) receptor antagonists have been synthesized using the cyclopentane-1,3-dione moiety, demonstrating similar potency to the original compounds in both functional and radioligand-binding assays (Ballatore et al., 2011).

Synthesis and Reactivity

The synthesis and reactivity of compounds containing the 1-[3-(4-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol moiety involve various chemical transformations, including coupling reactions and cyclizations that are fundamental in constructing complex molecules for pharmaceutical applications. For example, coupling reactions of aryl bromides with alkynols catalyzed by palladium and tetraphosphine catalysts illustrate the method's efficiency in forming desired products at low catalyst loading. Such reactions are vital for synthesizing a wide range of compounds, including potential drug candidates (Feuerstein et al., 2004).

Antifungal and Antimicrobial Applications

Compounds synthesized with structures related to this compound have been evaluated for their biological activities, including antifungal and antimicrobial properties. The synthesis of 1,2,3-triazole derivatives and their in vitro evaluation against Candida strains highlight the potential of halogen-substituted triazoles, demonstrating significant antifungal profiles. Such studies are crucial for developing new antimicrobial agents that could address the growing concern of drug resistance (Lima-Neto et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Properties

IUPAC Name

1-[3-(4-chlorophenyl)prop-2-ynyl]cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClO/c15-13-7-5-12(6-8-13)4-3-11-14(16)9-1-2-10-14/h5-8,16H,1-2,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEUSQGHKNXTKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC#CC2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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